molecular formula C5H6F2N2O B177619 5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol CAS No. 121303-75-1

5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol

Cat. No.: B177619
CAS No.: 121303-75-1
M. Wt: 148.11 g/mol
InChI Key: ZIJFHJQWPWLQON-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the difluoromethyl group in this compound makes it particularly interesting for various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the difluoromethylation of pyrazoles using difluoromethylating agents. This process can be achieved through various routes, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods

Industrial production of this compound often involves large-scale difluoromethylation reactions. These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product. The use of metal-based catalysts, such as copper or nickel, is common in these processes to facilitate the difluoromethylation reaction .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group at the 5-position of the pyrazole ring enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-(difluoromethyl)-2-methyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2O/c1-9-3(5(6)7)2-4(10)8-9/h2,5H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJFHJQWPWLQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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